Cas no 27460-33-9 (Chol-5-en-24-al-3β-ol)

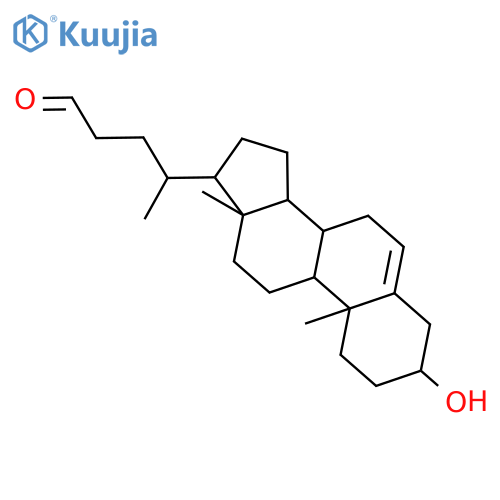

Chol-5-en-24-al-3β-ol structure

商品名:Chol-5-en-24-al-3β-ol

CAS番号:27460-33-9

MF:C24H38O2

メガワット:358.557327747345

CID:2004297

Chol-5-en-24-al-3β-ol 化学的及び物理的性質

名前と識別子

-

- 3beta-hydroxy-chol-5-en-24-al

- 3beta-hydroxychol-5-en-24-al

- 3beta-hydroxycholest-5-en-24-al

- 3β-hydroxycholest-5-en-24-al

- Chol-5-en-24-al-3β-ol

-

- ほほえんだ: C[C@H](CCC=O)[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C

Chol-5-en-24-al-3β-ol セキュリティ情報

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Chol-5-en-24-al-3β-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C879876-10mg |

Chol-5-en-24-al-3β-ol |

27460-33-9 | 98% | 10mg |

¥6,156.00 | 2022-09-02 | |

| MedChemExpress | HY-U00424-5mg |

Chol-5-en-24-al-3β-ol |

27460-33-9 | 5mg |

¥3500 | 2022-05-18 | ||

| ChemScence | CS-0035128-25mg |

Chol-5-en-24-al-3β-ol |

27460-33-9 | 25mg |

$1200.0 | 2022-04-27 | ||

| ChemScence | CS-0035128-5mg |

Chol-5-en-24-al-3β-ol |

27460-33-9 | 5mg |

$350.0 | 2022-04-27 | ||

| ChemScence | CS-0035128-10mg |

Chol-5-en-24-al-3β-ol |

27460-33-9 | 10mg |

$600.0 | 2022-04-27 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C879876-5mg |

Chol-5-en-24-al-3β-ol |

27460-33-9 | 98% | 5mg |

¥3,591.00 | 2022-09-02 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55616-5mg |

Chol-5-en-24-al-3β-ol |

27460-33-9 | 98% | 5mg |

¥3146.00 | 2023-09-07 | |

| MedChemExpress | HY-U00424-25mg |

Chol-5-en-24-al-3β-ol |

27460-33-9 | 25mg |

¥12000 | 2022-05-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55616-10mg |

Chol-5-en-24-al-3β-ol |

27460-33-9 | 98% | 10mg |

¥5394.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55616-25mg |

Chol-5-en-24-al-3β-ol |

27460-33-9 | 98% | 25mg |

¥10789.00 | 2023-09-07 |

Chol-5-en-24-al-3β-ol 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

27460-33-9 (Chol-5-en-24-al-3β-ol) 関連製品

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量